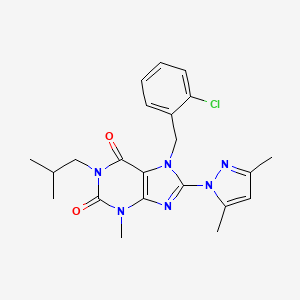

![molecular formula C19H13ClN4O B2826904 4-氯-N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)苯甲酰胺 CAS No. 847387-59-1](/img/structure/B2826904.png)

4-氯-N-(3-咪唑并[1,2-a]嘧啶-2-基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It falls under the category of nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

The synthesis of this compound involves a wide range of methodologies. The review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade . The synthesis of pyrimidines is described in numerous methods . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Many drugs contain these moieties at their cores . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo [1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学研究应用

合成与化学修饰

咪唑并[1,2-a]嘧啶衍生物及其相关化合物的合成涉及各种化学反应,旨在创造具有潜在生物活性的复杂结构。例如,N,N'-二氯双(2,4,6-三氯苯基)脲 (CC-2) 被用作合成嘧啶酮和嘧啶衍生物(包括与咪唑并[1,2-a]嘧啶结构相关的衍生物)的新试剂,通过 Biginelli 反应。这种方法因其合成这些衍生物的效率和便利性而备受关注 (Rao 等人,2011)。此外,已经开发了在水性介质中进行无催化剂的方法来合成苯并[4,5]咪唑并[1,2-a]嘧啶衍生物,强调了环境友好的工艺,具有简便的后处理和优异的产率 (Liu, Lei, & Hu, 2012)。

生物活性与潜在应用

多项研究集中于咪唑并[1,2-a]嘧啶衍生物的生物活性,研究其作为抗肿瘤、抗氧化剂和抗病毒剂的潜力。例如,某些苯并咪唑缩合环系统,包括咪唑并[1,2-a]嘧啶衍生物,对各种细胞系表现出不同程度的抗肿瘤活性,表明它们在开发新的抗肿瘤剂方面的潜力 (Abdel-Hafez, 2007)。此外,一些与咪唑并[1,2-a]嘧啶结构相关的稠合和二元 1,3,4-噻二唑已被评估为潜在的抗肿瘤和抗氧化剂,进一步突出了这些化合物的治疗潜力 (Hamama 等人,2013)。

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyrimidine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, leading to a variety of potential therapeutic effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been noted for their varied medicinal applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they may have favorable bioavailability .

Result of Action

Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have potent biological effects.

Action Environment

The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the biochemical environment.

未来方向

The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a wide scope for future research and development in this area. The World Health Organization has taken the initiative to develop new TB drugs , indicating potential future directions in the field of medicinal chemistry.

属性

IUPAC Name |

4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGAOJEBBYJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)

![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)